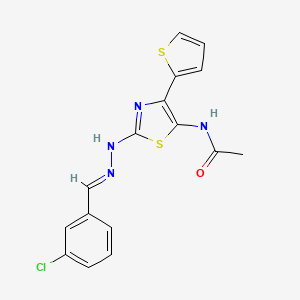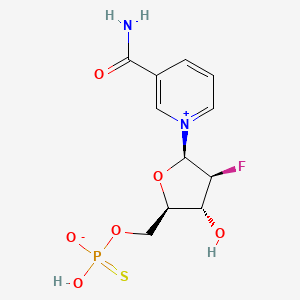
Sulfo-ara-F-NMN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
- Activation of SARM1 : Sulfo-ara-F-NMN selectively activates SARM1 , an adaptor protein in the Toll-like receptor pathway. Upon activation, SARM1 produces cyclic ADP-ribose (cADPR) , which plays a role in cellular signaling and non-apoptotic cell death . Inhibition of CD38 : Interestingly, this compound also inhibits CD38 (with an IC₅₀ of approximately 10 μM). CD38 is involved in NAD⁺ metabolism and calcium signaling. By modulating CD38 activity, this compound may impact cellular processes .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Electrolytes in Lithium-Ion Batteries Sulfo-ara-F-NMN derivatives, such as fluorinated sulfones, have been researched for their use in high voltage lithium-ion batteries. These compounds exhibit enhanced oxidation stability and reduced viscosity, which improves their performance in battery applications (Su et al., 2017).
Asymmetric Synthesis in Chemistry Sulfoxides, a class of compounds related to this compound, have found extensive use as chiral auxiliaries in asymmetric synthesis. They are known for their configurational stability and synthetic versatility, leading to high asymmetric inductions in various chemical reactions (Carreño et al., 2009).
Catalysis and Chemical Reactions Zwitterionic Rh(I) catalysts, which include sulfonate compounds similar to this compound, are used in chemical reactions like hydrogenation and hydroformylation of alkenes. Their immobilization on silica enhances their performance in these reactions (Bianchini et al., 1999).
Study of Metal-Nitrogen Binding Research on aromatic sulfonamide complexes, related to this compound, has provided insights into metal-nitrogen binding. These studies are significant for understanding interactions in biochemical systems (Evelhoch et al., 1981).
Polymer Science Sulfonic acids, akin to this compound, have been used as dopants in the polymerization of pyrrole, affecting the electrical, thermal, and morphological properties of the resulting polymers, which have applications in electronics (Shen & Wan, 1998).
Proton Exchange Membrane Materials Highly fluorinated poly(arylene ether)s containing sulfonic acid groups, related to this compound, are synthesized for use in fuel cells as proton electrolyte membrane materials. These materials show promising properties for fuel cell applications (Kim et al., 2006).
Environmental Contamination Studies Perfluorooctane sulfonate, a compound related to this compound, has been studied for its concentrations in surface water, highlighting its environmental impact and the need for monitoring and regulating such compounds (Saito et al., 2003).
Materials Science Sulfur-containing compounds like this compound have a broad scope in materials science, finding applications in energy efficiency, environmental uses, and development of unique polymers (Boyd, 2016).
Propiedades
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-[[hydroxy(oxido)phosphinothioyl]oxymethyl]oxolan-2-yl]pyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/t7-,8+,9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQYQBAPGWSZQF-PKIKSRDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)[O-])O)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)[O-])O)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN2O6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
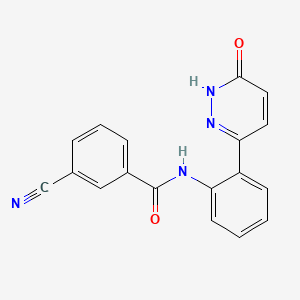


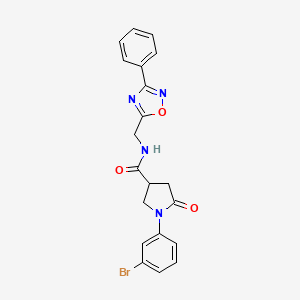
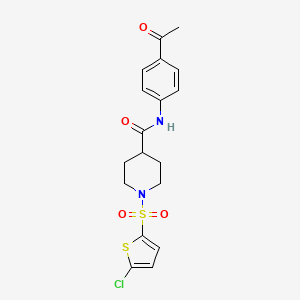
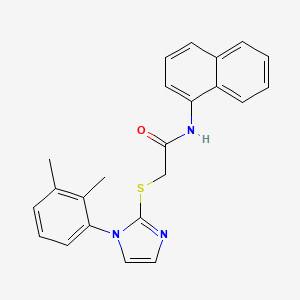
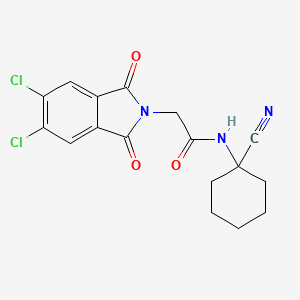
![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)
![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)
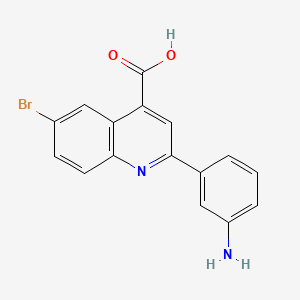

![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)

